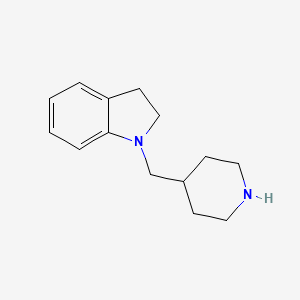

1-(Piperidin-4-ylmethyl)indoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

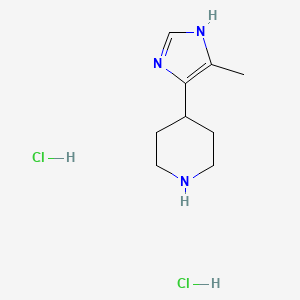

1-(Piperidin-4-ylmethyl)indoline is a structural motif present in various complex molecules, particularly in the field of medicinal chemistry. It is a part of the spirocyclic indoline ring system, which is a common scaffold in the discovery of new therapeutic agents . This structure is also significant in the synthesis of polycyclic indole alkaloids, which exhibit a range of bioactivities .

Synthesis Analysis

The synthesis of compounds related to 1-(Piperidin-4-ylmethyl)indoline involves several innovative approaches. For instance, a synthetic strategy was developed to access spiro[indoline-3,4'-pyridin]-2-yl)carbamates using a AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides . Another method includes the asymmetric organocatalytic synthesis of bisindole-piperidine-amino acid hybrids from 3-vinyl indoles with imino esters . Additionally, the intramolecular palladium-catalyzed α-arylation reaction has been employed to synthesize 1,1'-H-spiro[indoline-3,3'-piperidine] . These methods highlight the versatility and creativity in synthesizing indoline-piperidine derivatives.

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various analytical techniques. Single crystal X-ray crystallography has been utilized to determine the molecular structure and absolute configuration of chiral 3-(piperidin-3-yl)-1H-indole derivatives . The analysis revealed that some racemates crystallize in a centrosymmetric space group, while others form a racemic conglomerate of homoenantiomeric crystals .

Chemical Reactions Analysis

The chemical reactivity of the indoline-piperidine scaffold is diverse. For example, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives leads to the synthesis of highly conjugated bisindolyl-p-quinone derivatives . Another reaction involves the organocatalytic asymmetric Michael-Michael cascade, which constructs highly functionalized N-fused piperidinoindoline derivatives with excellent enantioselectivities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the photochromic properties of a novel spiro[indoline-naphthaline]oxazine derivative were investigated, showing excellent photochromism in different solvents . The synthesis of 1-arylspiro[indoline-3,4'-piperidine]s and their evaluation for potential antidepressant activity also demonstrate the biological relevance of these compounds . The presence of a piperidine moiety can significantly affect the biological activity, as seen in the potent in vivo activity of certain analogues .

Scientific Research Applications

Pharmaceuticals

Indoline structures are commonly found in natural and synthetic compounds with medicinal value . They have been used in the development of drugs for various diseases, including cancer, bacterial infections, inflammation, and cardiovascular diseases .

Anticancer Drugs

Indoline compounds have been developed as anticancer drugs . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .

Antibacterial Drugs

Indoline-related alkaloids have been fully developed as antibiotics . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .

Cardiovascular Diseases

Indoline compounds have been used to treat cardiovascular diseases . The two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .

Anti-inflammatory and Analgesic Drugs

Indoline derivatives have been developed as highly potent antioxidant and anti-inflammatory agents . They have been used for the treatment of pathological conditions associated with chronic inflammation .

Antioxidants

Several indoline derivatives have shown potent antioxidant activities . They have been used to protect cells against oxidative stress .

Future Directions

properties

IUPAC Name |

1-(piperidin-4-ylmethyl)-2,3-dihydroindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-4,12,15H,5-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABLPIUSNHGKPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-ylmethyl)indoline | |

CAS RN |

883549-96-0 |

Source

|

| Record name | 1-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)